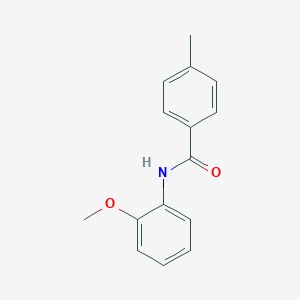

N-(2-methoxyphenyl)-4-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-7-9-12(10-8-11)15(17)16-13-5-3-4-6-14(13)18-2/h3-10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIDMGJCFYBCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Analysis of N 2 Methoxyphenyl 4 Methylbenzamide

Advanced Spectroscopic Characterization

Specific ¹H NMR and ¹³C NMR spectral data for N-(2-methoxyphenyl)-4-methylbenzamide, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not available in the searched literature. This information is crucial for confirming the molecular structure by detailing the chemical environment of each proton and carbon atom.

A definitive IR spectrum for this compound, which would show characteristic absorption bands for its functional groups (e.g., N-H stretching, C=O stretching of the amide, C-O-C stretching of the ether, and aromatic C-H bending), could not be located.

Specific mass spectrometry data, including the molecular ion peak (M+) and the fragmentation pattern for this compound, is not documented in the available resources. This data is vital for determining the compound's molecular weight and confirming its elemental composition.

Crystallographic Analysis

There are no published single-crystal X-ray diffraction studies for this compound found in the search results. Such studies are necessary to determine the precise three-dimensional arrangement of atoms in the crystal lattice, including unit cell dimensions, space group, and atomic coordinates.

Without crystallographic data, a definitive description of the molecular geometry and conformation of this compound in the solid state, including bond lengths, bond angles, and dihedral angles, cannot be provided.

Intermolecular Interactions in Crystal Packing

The solid-state architecture of this compound is anticipated to be a complex interplay of directional hydrogen bonds and dispersive forces, including π-π stacking. The presence of both hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygen and the methoxy (B1213986) oxygen), as well as two aromatic rings, provides the necessary functionalities for these interactions.

A primary feature in the crystal packing of amides is the formation of hydrogen bonds involving the amide N-H group as a donor and the carbonyl oxygen atom as an acceptor. In the case of this compound, it is highly probable that N—H···O hydrogen bonds are formed, linking adjacent molecules. These interactions could lead to the formation of one-dimensional chains or more complex dimeric motifs.

A hypothetical table of hydrogen bond geometries, based on typical values observed in similar structures, is presented below.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N | H | O (carbonyl) | ~0.86 | ~2.1 | ~2.9 | ~160 |

| C (aromatic) | H | O (carbonyl) | ~0.93 | ~2.5 | ~3.3 | ~140 |

| C (aromatic) | H | O (methoxy) | ~0.93 | ~2.6 | ~3.4 | ~135 |

| C (methyl) | H | O (carbonyl) | ~0.96 | ~2.7 | ~3.5 | ~130 |

Note: The data in this table is illustrative and represents typical bond lengths and angles for such interactions. Precise data would require a dedicated crystallographic study of this compound.

The presence of two aromatic rings, the 2-methoxyphenyl group and the 4-methylphenyl group, in the molecular structure of this compound suggests the possibility of π-π stacking interactions. These interactions arise from the attractive, noncovalent forces between the electron clouds of aromatic rings. The geometry of these interactions can vary, ranging from a parallel-displaced to a T-shaped or edge-to-face arrangement.

The extent and nature of π-π stacking would depend on the relative orientation of the aromatic rings in the crystal lattice. Key parameters used to characterize these interactions include the inter-planar distance between the centroids of the rings and the slip angle. For a significant π-π stacking interaction, the inter-planar distance is typically in the range of 3.3 to 3.8 Å. The specific conformation of the molecule and the steric influence of the methoxy and methyl substituents would ultimately dictate the feasibility and geometry of any π-π stacking.

A hypothetical data table for potential π-π stacking interactions is provided below.

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Slip Angle (°) |

| 4-methylphenyl···4-methylphenyl | ~3.7 | ~3.5 | ~20 |

| 2-methoxyphenyl···2-methoxyphenyl | - | - | - |

| 4-methylphenyl···2-methoxyphenyl | - | - | - |

Note: This table is hypothetical and illustrates the type of data that would be obtained from a crystal structure analysis. The presence and specific parameters of π-π stacking for this compound are not definitively known without experimental data.

Computational and Theoretical Studies of N 2 Methoxyphenyl 4 Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties at the electronic level. These methods are invaluable for elucidating the structure-property relationships of compounds like N-(2-methoxyphenyl)-4-methylbenzamide.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and a variety of electronic properties. For this compound, DFT calculations would be instrumental in understanding its stability, the nature of its chemical bonds, and its likely reaction mechanisms.

Detailed DFT studies on this compound would typically involve the calculation of various reactivity parameters. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 1: Key Reactivity Parameters Derivable from DFT

| Parameter | Description |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. |

| Global Softness (S) | The reciprocal of global hardness, indicating the molecule's capacity to accept electrons. |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons from the environment. |

As of the latest literature surveys, specific DFT analyses and the resulting reactivity parameters for this compound have not been published.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for determining a molecule's reactivity and its electronic properties, such as its ability to donate or accept electrons.

The energy gap between the HOMO and LUMO is a particularly important parameter, as it relates to the molecule's kinetic stability and its electronic absorption properties. A large HOMO-LUMO gap generally implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited. For this compound, FMO analysis would pinpoint the likely sites for electrophilic and nucleophilic attack.

Table 2: Parameters from Frontier Molecular Orbital Analysis

| Parameter | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

Specific calculations detailing the HOMO and LUMO energies and the corresponding energy gap for this compound are not available in current scientific literature.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time, providing insights that are not accessible from static quantum chemical calculations.

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules. By simulating the interactions of the molecule with its environment (such as a solvent) over a period of time, MD can reveal information about its conformational flexibility, stability, and how it interacts with other molecules. For this compound, MD simulations could be used to explore its preferred conformations in different solvents and to understand the dynamics of its internal rotations, such as around the amide bond.

To date, no specific molecular dynamics simulation studies have been published for this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

The process involves placing the molecule in various conformations within the binding site of the target and calculating a "docking score," which estimates the binding affinity. Successful docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information is invaluable for designing new therapeutic agents.

There are currently no published molecular docking studies specifically investigating the interaction of this compound with any biological targets.

Prediction of Chemical Behavior and Properties

Computational tools can also be used to predict a wide range of chemical and physical properties of a molecule based on its structure. These predictions are often used in the early stages of research to screen compounds for desired characteristics. For this compound, these predictions could include properties like its solubility, lipophilicity (logP), and various other physicochemical parameters that are important for its potential applications.

Table 3: Commonly Predicted Chemical Properties

| Property | Description |

| LogP | A measure of a compound's lipophilicity, which affects its solubility and membrane permeability. |

| Aqueous Solubility | The maximum amount of the compound that can dissolve in water. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, which is a good predictor of drug transport properties. |

| Boiling Point | The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid. |

| Melting Point | The temperature at which a solid becomes a liquid. |

While general predictive models can estimate these properties for this compound, specific, experimentally validated or high-level computational predictions for this compound are not documented in the literature.

Elucidation of Reaction Mechanisms Involving N 2 Methoxyphenyl 4 Methylbenzamide

Alkaline Hydrolysis Mechanisms of Benzamides

The alkaline hydrolysis of amides is a fundamental organic reaction that proceeds through a nucleophilic acyl substitution pathway. byjus.com For N-(2-methoxyphenyl)-4-methylbenzamide, this process involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.comresearchgate.net The subsequent breakdown of this intermediate yields a carboxylate and an amine.

Computational studies using density functional theory (DFT) have been employed to investigate the energetics of this process. The formation of the tetrahedral intermediate is the rate-determining step in the alkaline hydrolysis of N-methylacetamide, a related amide. researchgate.net The stability of this intermediate is influenced by the surrounding solvent, which can be modeled using continuum solvation models like the Solvation Model based on Density (SMD) or the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM). researchgate.net

Following the formation of the tetrahedral intermediate (M1), the reaction proceeds to the final products through proton migration. researchgate.net Theoretical studies have proposed three distinct channels for this second stage of the reaction. researchgate.net

Channel 1: Intramolecular Proton Migration: This pathway involves the direct transfer of a proton from the hydroxyl group to the nitrogen atom within the tetrahedral intermediate. researchgate.net

Channel 2 & 3: Intermolecular Proton Migration: In these channels, a water molecule acts as a shuttle, facilitating the transfer of a proton. The water molecule accepts a proton from the hydroxyl group of the intermediate and delivers a proton to the nitrogen atom. researchgate.net These two channels are considered intermolecular proton migration processes.

Research indicates that the activation energy required for the intermolecular proton migration pathways (Channels 2 and 3) is lower than that for the intramolecular pathway (Channel 1). researchgate.net This suggests that water molecules not only act as a solvent but also play a crucial catalytic role in the reaction by facilitating proton transfer. researchgate.net The lower energy barrier for the water-assisted pathways aligns with experimental observations that this reaction proceeds readily at room temperature. researchgate.net

Mechanistic Pathways in Catalyzed Reactions

Catalysts can significantly alter the reaction pathways of benzamides, often leading to novel transformations that are not accessible under uncatalyzed conditions.

The Concerted Metalation-Deprotonation (CMD) mechanism is a key pathway in transition-metal-catalyzed C-H activation reactions. wikipedia.orgwikiwand.com This mechanism is particularly relevant for high-valent, late transition metals such as Pd(II), Rh(III), and Ru(II). wikipedia.orgwikiwand.com In a CMD pathway, the cleavage of a C-H bond and the formation of a new carbon-metal bond occur in a single transition state, without the formation of a metal hydride intermediate. wikipedia.orgwikiwand.com Instead, a base, often a carboxylate, deprotonates the substrate. wikipedia.orgwikiwand.com

For reactions involving this compound, the CMD mechanism can facilitate the direct functionalization of the aromatic rings. The amide directing group can position a metal catalyst in proximity to a specific C-H bond, enabling its activation. The CMD mechanism is often favored from an energetic standpoint compared to other C-H activation pathways like oxidative addition. wikiwand.com Computational and experimental studies have provided evidence for the operation of the CMD mechanism in a wide range of aromatic substrates. nih.govnih.gov

Lewis acids can play a significant role in catalyzing reactions of benzamides by lowering the energy barriers of key steps. nih.govru.nl In the context of reactions like the Diels-Alder reaction, Lewis acids have been shown to accelerate the process. nih.govru.nl While traditionally it was believed that Lewis acids enhance the reaction by lowering the LUMO energy of the dienophile, recent research suggests a different primary mechanism. nih.govru.nl

Quantum chemical studies have indicated that Lewis acids accelerate these reactions by reducing the Pauli repulsion between the π-electron systems of the reacting species. nih.govru.nl By coordinating to the carbonyl oxygen of the benzamide (B126), a Lewis acid can withdraw electron density, thereby reducing the steric and electronic repulsion in the transition state. This reduction in the activation energy barrier leads to a significant increase in the reaction rate. nih.gov The strength of the Lewis acid often correlates with the degree of rate acceleration. nih.govru.nl For instance, in a study on the Diels-Alder reaction, the activation energies systematically decreased with increasing Lewis acid strength in the order of I₂ < SnCl₄ < TiCl₄ < ZnCl₂ < BF₃ < AlCl₃. nih.gov

| Lewis Acid | Activation Energy (kcal/mol) for 1,4-adduct | Activation Energy (kcal/mol) for 1,3-adduct |

| Uncatalyzed | 13.6 | 14.2 |

| I₂ | 11.0 | 11.9 |

| AlCl₃ | 5.2 | 6.4 |

| Data from a study on the Lewis acid-catalyzed Diels-Alder reaction between isoprene (B109036) and methyl acrylate. nih.gov |

Effect of Substituents on Reaction Mechanisms

Substituents on the aromatic rings of this compound can have a profound impact on the reaction mechanisms and rates of its transformations. These effects are generally categorized as inductive and resonance effects. libretexts.org

Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic and generally activating it towards electrophilic substitution. libretexts.orglibretexts.orgunizin.org Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophilic attack. libretexts.orglibretexts.orgunizin.org

In the context of alkaline hydrolysis, the electronic nature of the substituents on both the benzoyl and the aniline (B41778) fragments of the molecule can influence the stability of the tetrahedral intermediate and the transition states. For instance, electron-withdrawing groups on the benzoyl ring can stabilize the developing negative charge on the carbonyl oxygen in the tetrahedral intermediate, thus accelerating the rate of hydrolysis. researchgate.net Conversely, electron-donating groups on the aniline ring can increase the basicity of the nitrogen atom, potentially affecting the proton transfer steps.

The directing effect of substituents is also crucial in catalyzed reactions like those proceeding via the CMD mechanism. The methoxy (B1213986) group (-OCH₃) on the phenyl ring and the methyl group (-CH₃) on the benzoyl ring are both ortho-, para-directing activators for electrophilic aromatic substitution. libretexts.orgunizin.org This means they will direct incoming electrophiles or the metal center in a catalyzed reaction to the positions ortho and para to themselves. This regioselectivity is a critical consideration in synthetic planning.

| Substituent | Effect on Reactivity | Directing Effect |

| -OCH₃ | Activating | Ortho, Para |

| -CH₃ | Activating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

| -CHO | Deactivating | Meta |

| General substituent effects in electrophilic aromatic substitution. unizin.org |

Biological Activities in Vitro of N 2 Methoxyphenyl 4 Methylbenzamide and Its Analogs

Enzyme Inhibition Studies

The ability of N-(2-methoxyphenyl)-4-methylbenzamide and its analogs to inhibit specific enzymes has been investigated across several therapeutic areas. These studies provide insights into the structure-activity relationships that govern the inhibitory potential of this class of compounds.

Acetylcholinesterase (AChE) and β-secretase (BACE1) Inhibition

Acetylcholinesterase and β-secretase are key enzymes implicated in the pathology of Alzheimer's disease. AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy to manage cognitive decline. nih.gov BACE1 is an aspartic protease that plays a crucial role in the production of amyloid-β peptides, which are central to the formation of amyloid plaques in the brain. nih.gov

While direct inhibitory data for this compound on AChE and BACE1 is not extensively documented in the available literature, the broader class of benzamide (B126) derivatives has been explored. For instance, studies on various heterocyclic and aromatic amides have shown potential as inhibitors of these enzymes. The development of potent and selective BACE1 inhibitors has been a significant challenge for medicinal chemists, with many compounds classified as either peptidomimetic or non-peptidic inhibitors. nih.gov The goal is to design inhibitors that can effectively cross the blood-brain barrier and selectively inhibit BACE1 to reduce amyloid-β production. nih.gov

Alkaline Phosphatase Inhibition

Alkaline phosphatases (APs) are a group of enzymes that hydrolyze phosphate (B84403) monoesters at alkaline pH. researchgate.net The inhibition of tissue-nonspecific alkaline phosphatase (TNAP), a specific isozyme of AP, is an emerging area of research for various pathological conditions. researchgate.netnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a well-established strategy in cancer therapy. nih.gov

Although direct inhibitory data for this compound against VEGFR-2 is not specified, numerous studies have focused on its analogs. For instance, a series of newly synthesized nicotinamide (B372718) derivatives were evaluated for their VEGFR-2 inhibitory activity. Several of these compounds exhibited significant inhibition, with IC₅₀ values in the micromolar and even nanomolar range. nih.govmdpi.com For example, one study reported new derivatives with VEGFR-2 inhibition IC₅₀ values ranging from 0.19 to 0.60 µM, compared to the standard drug sorafenib (B1663141) (IC₅₀ = 0.08 µM). nih.gov Another study on bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives identified compounds with potent VEGFR-2 inhibition, with some showing IC₅₀ values in the low nanomolar range. nih.gov

| Compound Type | Example Compound | VEGFR-2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| Nicotinamide Derivative | Compound 11 | 0.19 | nih.gov |

| Nicotinamide Derivative | Compound 6 | 0.06083 | mdpi.com |

| Nicotinamide Derivative | Compound 10 | 0.06361 | mdpi.com |

| bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline Derivative | Compound 23j | 0.0037 | nih.gov |

| bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline Derivative | Compound 23l | 0.0058 | nih.gov |

Factor Xa (FXa) Inhibition

Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade, making it a prime target for the development of anticoagulant drugs to prevent and treat thromboembolic disorders. nih.govnih.gov

While this compound itself has not been highlighted as a direct FXa inhibitor in the provided research, extensive studies have been conducted on its analogs. For example, the discovery of darexaban (B1669829) (YM150), a potent and orally available FXa inhibitor, originated from the optimization of a lead compound with a similar benzamide core. nih.gov The research that led to darexaban involved modifications of the core structure, indicating that specific substitutions are crucial for high-affinity binding to the S1 and S4 pockets of the FXa enzyme. nih.govresearchgate.net Studies on N(2)-aroylanthranilamide derivatives have also shown that the 4-methoxyphenyl (B3050149) group can occupy the S1 binding pocket of FXa. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a member of the receptor tyrosine kinase family, and its overactivation is a hallmark of many cancers, making it a key target for anticancer drug development. nih.govexcli.de

Research into the EGFR inhibitory potential of this compound analogs has shown promise. A study focused on 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines demonstrated their potential as protein kinase inhibitors. The design of these compounds preserved the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone, suggesting the importance of the 4-methylbenzamide moiety as a flexible linker in binding to the kinase domain. nih.gov While specific IC₅₀ values for this compound are not available, the study of these analogs provides a basis for the potential of this chemical scaffold in developing EGFR inhibitors.

Antimicrobial Activities (In Vitro)

The emergence of antibiotic resistance has necessitated the search for new antimicrobial agents. nih.gov Benzamide and its derivatives have been investigated for their potential antibacterial and antifungal properties. nih.govnanobioletters.com

While specific antimicrobial data for this compound is limited, studies on its analogs provide valuable insights. For example, a study on N-phenylbenzamides demonstrated their ability to inhibit the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungus Candida albicans. nih.gov Another study investigated the antimicrobial properties of 2-chloro-N-(4-methoxyphenyl)acetamide and found it to be active against a range of bacteria and fungi. nih.gov Furthermore, N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide, a compound with some structural similarities to the title compound, exhibited antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of 31.3 ppm against Bacillus subtilis and 500 ppm against Escherichia coli. researchgate.net

| Compound | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 31.3 ppm | researchgate.net |

| Escherichia coli | 500 ppm | researchgate.net | |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Staphylococcus aureus ATCC 25923 | Active | nih.gov |

| Candida glabrata ATCC 90030 | Active | nih.gov |

Antibacterial Efficacy (e.g., against Bacillus subtilis, Pseudomonas aeruginosa)

The antibacterial properties of benzamide derivatives have been a significant area of research. While specific data on this compound is limited, studies on analogous compounds provide insights into their potential antibacterial action. For instance, novel 4-methylthienopyrimidines, which share the 4-methylphenyl structural element, have demonstrated notable antimicrobial activity. In particular, benzylamide derivatives of 4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid were found to be the most active against Bacillus subtilis and Pseudomonas aeruginosa. japsonline.com Docking studies have suggested that these compounds may exert their effect by binding to the active site of tRNA (Guanine37-N1)-methyltransferase, an essential enzyme in P. aeruginosa. japsonline.com

Similarly, other heterocyclic compounds incorporating a 4-methylphenylamino group, such as certain 4-thiazolidinone (B1220212) derivatives bearing an s-triazine moiety, have been synthesized and screened for their antibacterial activity. researchgate.net Furthermore, research on 2-chloro-N-(4-methoxyphenyl)acetamide has shown its antimicrobial activity against a panel of bacteria including Bacillus subtilis and Pseudomonas aeruginosa. nih.gov These findings suggest that the broader chemical class to which this compound belongs is a promising source of new antibacterial agents.

Antifungal Efficacy (e.g., against Aspergillus niger)

The antifungal potential of benzamide and related aromatic amide compounds has also been investigated. Studies on N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, a compound with a methoxybenzoyl group similar to the target molecule, have shown moderate antifungal activity against Aspergillus niger. researchgate.net The activity of this analog was compared to standard antifungal agents, indicating its potential as a lead compound for further development. researchgate.net

In a broader context, various plant extracts and their constituent compounds have been tested for their efficacy against A. niger. researchgate.netnih.govpjlss.edu.pk For example, methanolic extracts of certain medicinal plants have demonstrated antifungal properties. nih.gov Additionally, research into 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) (MPAEMA) and p-acetamide revealed significant antifungal effects, with MPAEMA inhibiting the colony growth of Trichoderma longibrachiatum and Mucor plumbeus, and p-acetamide showing strong activity against T. longibrachiatum. nih.gov While not direct analogs, these studies highlight the potential for compounds containing the N-(methoxyphenyl)amide scaffold to exhibit antifungal properties.

Anticancer and Antiproliferative Activities (In Vitro Cell Line Studies)

A significant body of research points to the cytotoxic potential of this compound analogs against various cancer cell lines. A study on new 4-methylbenzamide derivatives containing 2,6-substituted purines demonstrated inhibitory activity against a panel of seven cancer cell lines, including the human liver cancer cell line (HepG2), breast adenocarcinoma (MCF-7), and lung carcinoma (A549). nih.gov Notably, some of these compounds exhibited considerable toxicity towards normal human lymphoblastoid cells as well. nih.gov

Further supporting these findings, a novel benzimidazole (B57391) derivative demonstrated potent cytotoxic effects against both A549 and HepG2 cell lines. journalagent.comjksus.org In one study, the IC50 values for this derivative against A549 and HepG2 cells were 15.80 μM and 15.58 μM, respectively. jksus.org Another investigation into a different N-phenyl benzimidazole derivative also concluded that it had a significant cytotoxic effect on both A549 and HepG2 cells. journalagent.com The cytotoxic potential of various extracts against the A549 human lung cancer cell line has also been explored, with some showing promising IC50 values. nih.gov

Cytotoxicity of this compound Analogs

| Compound/Analog | Cell Line | Activity | Reference |

|---|---|---|---|

| 4-Methylbenzamide derivatives with 2,6-substituted purines | HepG2, MCF-7, A549 | Inhibitory activity | nih.gov |

| Benzimidazole derivative (se-182) | A549 | IC50: 15.80 μM | jksus.org |

| Benzimidazole derivative (se-182) | HepG2 | IC50: 15.58 μM | jksus.org |

| N-phenyl benzimidazole derivative (Compound 4) | A549, HepG2 | Significant cytotoxic effect | journalagent.com |

Investigations into the mechanisms underlying the anticancer activity of this compound analogs have often pointed to interference with the cell cycle. For example, certain 4-methylbenzamide derivatives were found to induce cell cycle arrest at the G2/M phase in OKP-GS renal cell carcinoma cells in a dose-dependent manner, thereby preventing cell division. nih.gov

A particularly relevant study on the resveratrol (B1683913) analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), which shares the N-(methoxyphenyl)benzamide core structure, demonstrated that this compound induces G2/M phase cell cycle arrest in HeLa human cervical cancer cells. nih.govcolab.ws This arrest was associated with changes in the expression and phosphorylation of proteins that regulate the G2/M checkpoint. nih.govcolab.ws The critical role of ATM/ATR signaling pathways in this G2/M arrest was also highlighted. nih.govcolab.ws

The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. Research has shown that analogs of this compound can trigger this process in cancer cells. The same 4-methylbenzamide derivatives that caused G2/M arrest were also found to dose-dependently induce apoptosis in OKP-GS cells. nih.gov

The resveratrol analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), was also shown to be a potent inducer of apoptosis in HeLa cells. nih.govcolab.ws Its pro-apoptotic effects were evidenced by the activation of caspases, a decrease in the expression of the anti-apoptotic protein Bcl-xL, an increase in cytosolic cytochrome c release, and elevated expression of Fas and Fas-L proteins. nih.govcolab.ws This indicates the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.govcolab.ws In a related context, N,2-dimethylquinazolin-4-amine derivatives, which include an N-(4-methoxyphenyl) group, have been identified as potent inducers of apoptosis. nih.gov The concept of inducing apoptosis is a well-established strategy in cancer therapy, with various agents like Apo-2 ligand being known to trigger this process in tumor cells. nih.gov

Antiviral Activities (e.g., Anti-HIV Activity, HIV Capsid Modulation)

The human immunodeficiency virus (HIV) capsid has emerged as a promising target for antiviral drug development due to its crucial roles throughout the viral lifecycle. While direct evidence for the anti-HIV activity of this compound is not available, research on structurally related compounds suggests potential in this area. A series of 2-piperazineone-bearing peptidomimetics, designed to mimic host factors that bind to the HIV capsid, have been synthesized and studied as novel HIV capsid modulators. nih.gov One of these compounds, (S)-N-(4-Methoxyphenyl)-N-methyl-2-(2-(4-(4-methylbenzoyl)-2-oxopiperazin-1-yl)acetamido)-3-phenylpropanamide, incorporates both the N-methoxyphenyl and 4-methylbenzoyl moieties present in the target compound. nih.gov While this particular analog did not show the highest potency in the series, its design highlights the relevance of these chemical groups in targeting the HIV capsid. nih.gov

Other small molecules have also been investigated for their ability to modulate the HIV-1 capsid. nih.govfrontiersin.org For instance, sennoside A and sennoside B have been identified as weak inhibitors of HIV-1 replication that enhance capsid multimerization. frontiersin.org The development of small molecules that mimic key amino acid interactions at the capsid protein interface represents another promising strategy for creating novel anti-HIV agents. nih.gov

Other In Vitro Biological Activities (e.g., Anti-inflammatory, Analgesic, Antioxidant, Skin Whitening)

The N-phenylbenzamide scaffold is a versatile structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects. Research into analogs of this compound has revealed potential activities in several key areas, including inflammation, pain, oxidative stress, and pigmentation.

Anti-inflammatory Activity:

The anti-inflammatory potential of benzamide and related derivatives is a significant area of investigation. A number of analogs have been synthesized and evaluated for their ability to inhibit key mediators of the inflammatory response. For instance, a series of N-phenylcarbamothioylbenzamides demonstrated notable anti-inflammatory effects in a carrageenan-induced paw edema model in mice, a common in vivo method that reflects in vitro anti-inflammatory potential. nih.gov Two compounds in this series, 1e and 1h , exhibited particularly potent activity, with inhibition of edema at 61.45% and 51.76%, respectively, surpassing the effect of the standard drug indomethacin (B1671933) (22.43%). nih.gov Furthermore, these compounds were found to be potent inhibitors of prostaglandin (B15479496) E2 (PGE2) synthesis, a key inflammatory mediator. nih.gov

In another study, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were assessed for their in vitro anti-inflammatory activity using a protease inhibition assay. The results indicated that these compounds possess superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid, with IC50 values ranging from 0.04 to 0.07 mg/mL. researchgate.net The search for novel anti-inflammatory agents has also led to the synthesis of N-pyrazolyl benzamide derivatives, with some compounds showing significant activity in carrageenan-induced inflammation models. researchgate.net

Table 1: In Vitro Anti-inflammatory Activity of this compound Analogs

| Compound | Assay | Result | Reference |

|---|---|---|---|

| N-phenylcarbamothioylbenzamide (1e) | Carrageenan-induced paw edema (in vivo, reflects in vitro potential) | 61.45% inhibition | nih.gov |

| N-phenylcarbamothioylbenzamide (1h) | Carrageenan-induced paw edema (in vivo, reflects in vitro potential) | 51.76% inhibition | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease (trypsin) inhibition assay | IC50: 0.04 - 0.07 mg/mL | researchgate.net |

Analgesic Activity:

The structural motif of N-phenylbenzamide is also present in compounds investigated for their analgesic properties. While direct in vitro analgesic data for close analogs of this compound is scarce, related structures have been explored. Amide derivatives of benzoic acids are known to possess a wide range of pharmacological effects, including analgesic activities. nanobioletters.com For example, N-arylhydrazone derivatives of mefenamic acid, which share some structural similarities, have been synthesized and evaluated for their analgesic effects. mdpi.com

Table 2: In Vitro Analgesic Activity of this compound Analogs

| Compound | Assay | Result | Reference |

|---|---|---|---|

| N-Arylhydrazone derivatives of mefenamic acid | Writhing test (in vivo, indicative of analgesic potential) | Significant reduction in writhing | mdpi.com |

Antioxidant Activity:

Several studies have highlighted the antioxidant potential of N-phenylbenzamide and related heterocyclic structures. In a study on novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides, several compounds demonstrated significant in vitro antioxidant activity in ferric reducing/antioxidant power (FRAP) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays, with some being more active than the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com The antioxidant capacity of hydrazide-hydrazone derivatives has also been noted, suggesting that this functional group, when incorporated into a benzamide structure, could contribute to free radical scavenging. mdpi.com

Table 3: In Vitro Antioxidant Activity of this compound Analogs

| Compound Class | Assay | Result | Reference |

|---|---|---|---|

| Methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides | FRAP and DPPH assays | Several compounds more active than BHT | mdpi.com |

Skin Whitening Activity (Tyrosinase Inhibition):

The inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis, is a primary strategy for developing skin whitening agents. While there is no specific data on the tyrosinase inhibitory activity of this compound, the broader class of benzamide derivatives has been explored in this context. For instance, certain benzothiazole (B30560) derivatives have been investigated as tyrosinase inhibitors. mdpi.com The search for effective and safe skin-lightening compounds is an active area of research, with many synthetic and natural compounds being screened for their ability to inhibit tyrosinase. mdpi.comnih.gov

Table 4: In Vitro Skin Whitening (Tyrosinase Inhibition) Activity of this compound Analogs

| Compound Class | Assay | Result | Reference |

|---|---|---|---|

| Benzothiazole derivatives | Tyrosinase inhibition assay | Investigated as potential inhibitors | mdpi.com |

Structure Activity Relationships Sar of N 2 Methoxyphenyl 4 Methylbenzamide Derivatives

Influence of Substituent Position and Nature on Biological Activities

The biological activity of N-(2-methoxyphenyl)-4-methylbenzamide derivatives is highly dependent on the nature and position of substituents on both the methoxyphenyl and the methylbenzoyl rings. Research has shown that even minor alterations can lead to significant changes in potency and selectivity.

For instance, in studies of related benzamide (B126) derivatives, the substitution pattern on the anilino part of the molecule was found to be a critical determinant of antiplasmodial activity. researchgate.net A shift of a piperazinyl substituent on the anilino ring from the ortho or meta position to the para position resulted in a significant increase in activity. mdpi.com Specifically, a para-substituted derivative showed the highest antiplasmodial activity (PfNF54 IC50 = 0.2690 µM) and selectivity, whereas the meta-substituted analog was only moderately active (PfNF54 IC50 = 3.297 µM). mdpi.com

In a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which share a similar structural backbone, the introduction of various substituents on the phenylamino (B1219803) ring led to a range of antiproliferative activities against cancer cell lines. nih.gov This highlights the sensitivity of the biological response to the electronic and steric properties of the substituents.

Furthermore, the nature of the substituent plays a pivotal role. In a study on thiosemicarbazide (B42300) derivatives, the presence of a trifluoromethylphenyl group was found to be most promising for antibacterial activity. nih.gov The position of a fluorine substituent on a phenyl ring was also critical, with the ortho-substituted compound showing significantly higher antibacterial activity compared to its meta and para isomers. nih.gov

The following table summarizes the influence of substituent modifications on the biological activity of various benzamide and related derivatives.

| Compound/Derivative Series | Substituent Modification | Biological Activity | Reference |

| 2-Phenoxybenzamides | Shift of N-Boc piperazinyl on anilino ring from meta to para | Increased antiplasmodial activity (PfNF54 IC50 from 3.297 µM to 0.2690 µM) | mdpi.com |

| Thiosemicarbazides | Fluorine substituent on phenyl ring at ortho vs. meta/para position | Ortho-fluoro derivative showed higher antibacterial activity (MIC 32-64 µg/mL) | nih.gov |

| 4-Methylbenzamides | Introduction of a chlorine atom and a methoxy (B1213986) group at C-2 and C-6 of a purine (B94841) fragment | Significant inhibitory ability against OKP-GS renal carcinoma cell line | nih.gov |

| 4-(2-nitrophenoxy)benzamide (B2917254) derivatives | Various substitutions on the terminal phenyl ring | Strong antiviral activities (IC50 values ranging from 10.22 to 44.68 μM) | rsc.org |

Impact of Core Benzamide Structure Modifications on Efficacy

Modifications to the central benzamide core of this compound are a key strategy for optimizing its pharmacological profile. These changes can affect the molecule's conformation, flexibility, and ability to interact with its biological target.

One approach involves replacing the benzamide linker with other chemical moieties. In the development of protein kinase inhibitors, a flexible 4-methylbenzamide (B193301) linker was utilized to connect a N-(3-trifluoromethyl-phenyl) moiety with various purine derivatives. nih.gov This design choice was based on the pharmacophore similarity to known type 2 spleen tyrosine kinase inhibitors and resulted in compounds with significant antiproliferative activity. nih.gov

Another strategy is the modification of the core scaffold itself. For example, in a series of 2-sulfonamidebenzamides, alterations to the benzamide core were explored to develop allosteric modulators of the MrgX1 receptor for potential pain treatment. researchgate.net

Replacing the 4-fluorophenoxy moiety in 2-phenoxybenzamide (B1622244) derivatives with a hydrogen atom led to a moderate decrease in antiplasmodial activity, suggesting that the aryloxy substituent is favorable for this specific biological action. mdpi.com This indicates that the core structure, including the ether linkage, is important for maintaining potent activity.

The table below illustrates the impact of core structure modifications on the biological efficacy of benzamide-related compounds.

| Original Core Structure | Modification | Effect on Efficacy | Reference |

| 2-Phenoxybenzamide | Replacement of 4-fluorophenoxy with Hydrogen | Moderate decrease in antiplasmodial activity | mdpi.com |

| 4-Methylbenzamide | Use as a flexible linker to attach purine derivatives | Resulted in compounds with high in vitro biological activity | nih.gov |

| Benzamide | Modification to a 2-sulfonamidebenzamide scaffold | Development of allosteric modulators for MrgX1 | researchgate.net |

Rational Design Principles Derived from SAR Studies

The collective findings from SAR studies on this compound and its analogs provide a set of rational design principles that can guide future drug discovery efforts. bioexcel.eu These principles are derived from understanding how specific structural features correlate with biological activity. nih.govresearchgate.net

A key principle is the importance of the substitution pattern on the aromatic rings. As demonstrated, the position and electronic nature of substituents can dramatically alter biological activity. mdpi.comnih.gov This knowledge allows for the targeted placement of functional groups to enhance potency and selectivity. For instance, the superior activity of para-substituted anilino derivatives in antiplasmodial compounds suggests a specific binding pocket orientation that favors this substitution. mdpi.com

Another design principle revolves around the nature of the linker and core scaffold. The benzamide core provides a rigid framework that can be strategically modified to improve interactions with the target protein. The use of flexible linkers or the introduction of heterocyclic moieties can provide access to new binding interactions and improve pharmacokinetic properties. nih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are invaluable tools in rational drug design. nih.govmdpi.com These methods can predict how newly designed derivatives will bind to their target and help prioritize the synthesis of the most promising compounds. researchgate.net For example, molecular docking studies of 4-(2-nitrophenoxy)benzamide derivatives against viral deubiquitinase enzymes successfully guided the synthesis of potent antiviral agents. rsc.org

Finally, the analysis of physicochemical properties is crucial. Parameters such as lipophilicity (log P) and ligand efficiency are often correlated with biological activity and drug-like properties. researchgate.net By optimizing these properties, medicinal chemists can design molecules with improved efficacy and better pharmacokinetic profiles.

The integration of these rational design principles—substituent optimization, core structure modification, computational modeling, and physicochemical property analysis—forms a powerful strategy for the development of novel therapeutic agents based on the this compound scaffold. bioexcel.eu

Derivatives and Analogs of N 2 Methoxyphenyl 4 Methylbenzamide

Synthesis and Characterization of Structurally Related Benzamide (B126) Compounds

The synthesis of benzamide derivatives is a well-established area of medicinal chemistry. Typically, these compounds are prepared through the coupling of a substituted benzoic acid with a corresponding aniline (B41778) derivative. For instance, in the synthesis of a series of 4-methylbenzamide (B193301) derivatives containing purine (B94841) moieties, a key synthetic step involved the condensation of a 4-chloromethylbenzoyl chloride with a substituted aniline, followed by the introduction of the purine ring. nih.gov The characterization of these novel compounds was thoroughly performed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm their molecular structures. nih.gov

A study on N-substituted aminobenzamide scaffolds involved the reaction of an amino-N-substituted phenylbenzamide with an α-bromoketone in the presence of potassium carbonate. nih.gov The synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy. nih.gov

Table 1: Examples of Synthesized Benzamide Analogs and their Characterization

| Compound Class | Starting Materials | Key Reaction Type | Characterization Methods | Reference |

| 4-Methylbenzamide-Purine Derivatives | 4-Chloromethylbenzoyl chloride, Substituted anilines, Purine derivatives | Condensation, Nucleophilic substitution | 1H NMR, 13C NMR, Mass Spectrometry | nih.gov |

| 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl) Benzamide Derivatives | 5-Chloro-2-methoxybenzoic acid, Substituted anilines | Amide coupling | Melting Point, 1H-NMR, Mass Spectrometry | mdpi.com |

| N-Substituted Aminobenzamide Derivatives | Amino-N-substituted phenylbenzamide, α-bromoketone | Nucleophilic substitution | IR, 1H NMR, 13C NMR, Mass Spectrometry | nih.gov |

Design and Development of Novel Scaffolds Incorporating Structurally Related Benzamide Moieties

The design of novel molecular scaffolds based on the benzamide moiety is a common strategy in drug discovery to explore new chemical space and develop compounds with improved pharmacological properties. For example, the N-(2-methoxyphenyl) and 4-methylbenzamide fragments can be seen as key building blocks that can be incorporated into larger, more complex scaffolds.

One approach involves the hybridization of the benzamide core with other pharmacologically relevant structures. For instance, the previously mentioned 4-methylbenzamide derivatives were hybridized with purine scaffolds, which are known to interact with various biological targets, including protein kinases. nih.gov The design rationale was to combine the structural features of known kinase inhibitors with the flexible 4-methylbenzamide linker to create novel compounds with potential anticancer activity. nih.gov

Another strategy is the development of novel N-substituted aminobenzamide scaffolds. In one study, computer-aided drug design was employed to establish a novel N-substituted aminobenzamide scaffold as a potential inhibitor of dipeptidyl peptidase-IV (DPP-IV). nih.gov This involved designing a series of compounds and evaluating their binding modes to the active site of the enzyme. nih.gov This approach highlights how the fundamental benzamide structure can be systematically modified to target specific enzymes.

The concept of molecular hybridization is further exemplified in the development of bis-thiazole molecules linked to a piperazine (B1678402) core, where privileged structures are combined to potentially achieve enhanced biological activity. acs.org While not directly related to N-(2-methoxyphenyl)-4-methylbenzamide, this illustrates a common design principle in medicinal chemistry.

Applications of Specific Derivatives in Pre-Clinical Research

While no preclinical data for direct derivatives of this compound were found, research on structurally similar compounds provides insights into potential therapeutic applications.

Anticancer Activity: A series of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds were synthesized and evaluated for their potential as antitumor agents by targeting PARP-1. nanobioletters.com One compound, 13f , demonstrated potent anticancer activity against HCT116 and DLD-1 human colorectal cancer cells with IC50 values of 0.30 μM and 2.83 μM, respectively. nanobioletters.com This compound also showed a significant inhibitory effect on PARP-1 with an IC50 of 0.25 nM and was found to induce apoptosis in cancer cells. nanobioletters.com

Another study on 4-methylbenzamide derivatives containing 2,6-substituted purines investigated their potential as protein kinase inhibitors for cancer therapy. nih.gov Several of these compounds exhibited antiproliferative activity against various cancer cell lines. For example, compound 7 showed high activity against the OKP-GS renal carcinoma cell line with an IC50 value of 4.56 µM. nih.gov Compounds 13 and 14 , which contain a chlorine atom and a methoxy (B1213986) group on the purine fragment, also showed significant inhibitory ability against this cell line. nih.gov

Histone Deacetylase (HDAC) Inhibition: A variety of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs have been synthesized and evaluated as HDAC inhibitors. nanobioletters.com Some of these compounds inhibited HDAC1 with IC50 values in the sub-micromolar range and were shown to inhibit the proliferation of human cancer cells. nanobioletters.com

Table 2: Preclinical Activity of Structurally Related Benzamide Analogs

| Compound/Analog Class | Therapeutic Target | Preclinical Model | Key Findings | Reference |

| Benzamidophenyl derivatives | PARP-1 | HCT116, DLD-1 cancer cell lines | Compound 13f showed IC50 values of 0.30 μM (HCT116) and 2.83 μM (DLD-1). nanobioletters.com | nanobioletters.com |

| 4-Methylbenzamide-Purine derivatives | Protein Kinases | OKP-GS renal carcinoma cell line | Compound 7 had an IC50 of 4.56 µM. nih.gov | nih.gov |

| 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides | HDAC1 | Human cancer cell lines | Inhibition of HDAC1 in the sub-micromolar range. nanobioletters.com | nanobioletters.com |

Advanced Research Directions and Future Perspectives

Synergistic Application of Computational and Experimental Methodologies

The convergence of computational modeling and experimental validation offers a powerful paradigm for accelerating the discovery and development of novel applications for N-(2-methoxyphenyl)-4-methylbenzamide. While specific computational studies on this compound are not yet prevalent in the literature, the methodologies applied to its analogs provide a clear roadmap.

Computational Approaches:

Molecular Docking and Virtual Screening: In silico techniques can be employed to predict the binding affinity of this compound to a vast library of biological targets. This can help in identifying potential protein interactions and prioritizing experimental testing.

Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of structurally related benzamide (B126) analogs, QSAR models can be developed to correlate specific chemical features with biological activity. This can guide the rational design of more potent and selective derivatives of this compound.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when interacting with a biological target, revealing details about its binding mode, stability, and the conformational changes it may induce.

Experimental Validation:

The predictions generated from computational models must be rigorously tested through experimental assays. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be used to determine the precise three-dimensional structure of the compound when bound to a target protein, confirming the predictions of molecular docking. Furthermore, a variety of in vitro and in vivo biological assays are essential to validate the predicted activities and assess the compound's efficacy and pharmacological profile.

Potential for this compound and its Analogs as Research Tools

Beyond its potential therapeutic applications, this compound and its derivatives can serve as valuable research tools or chemical probes to investigate complex biological processes.

A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling the study of its role in cellular and physiological contexts. To be effective, a chemical probe must exhibit high potency, selectivity, and a well-characterized mechanism of action.

Future research could focus on developing analogs of this compound that are optimized for use as chemical probes. This would involve synthesizing derivatives with modifications that allow for the attachment of reporter tags, such as fluorescent dyes or biotin, to facilitate the visualization and isolation of their cellular targets. The development of such probes would provide powerful tools for dissecting the intricate signaling networks within cells.

Identification of Novel Biological Targets and Therapeutic Avenues (Pre-Clinical)

While the specific biological targets of this compound remain to be elucidated, research on related benzamide compounds offers clues to potential therapeutic avenues. Benzamides are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. valpo.edu

Potential Therapeutic Areas:

Neuroscience: Substituted benzamides have a well-established history as antipsychotic and antiemetic drugs, primarily through their action on dopamine (B1211576) and serotonin (B10506) receptors. valpo.edu Pre-clinical studies could explore the potential of this compound and its analogs to modulate these receptors, potentially leading to new treatments for neurological and psychiatric disorders.

Oncology: Some benzamide derivatives have demonstrated anti-cancer properties. Future research could investigate the cytotoxic effects of this compound against various cancer cell lines and explore its potential mechanisms of action, such as the induction of apoptosis or the inhibition of key signaling pathways involved in tumor growth.

Infectious Diseases: The benzamide scaffold has also been explored for its antimicrobial and antiparasitic activities. Screening this compound and its derivatives against a panel of pathogenic bacteria, fungi, and parasites could uncover novel anti-infective agents.

Pre-clinical development would involve a cascade of studies, beginning with in vitro assays to determine the compound's efficacy and selectivity against identified targets. Promising candidates would then progress to cell-based models and subsequently to animal models to evaluate their pharmacokinetic properties, safety profiles, and in vivo efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-methoxyphenyl)-4-methylbenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via coupling reactions between carboxylic acid derivatives and substituted anilines. A common approach involves using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group for amide bond formation. For example, in a related synthesis (N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide), the reaction was conducted at -50°C to minimize side reactions and improve purity . Key characterization techniques include IR (to confirm amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (for aromatic proton environments), and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹, methoxy C-O at ~1250 cm⁻¹).

- ¹H-NMR : Resolves aromatic protons (e.g., methoxy-substituted phenyl protons at δ 3.8–4.0 ppm) and methyl groups (δ 2.4–2.6 ppm).

- Mass Spectrometry : Confirms molecular weight (e.g., EI-MS for M⁺ peak).

- Elemental Analysis : Validates C, H, N composition .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : The compound is explored as a fluorophore due to its aromatic and electron-donating methoxy group. Studies on analogs (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) show fluorescence at λex 340 nm and λem 380 nm, making it suitable for pH-sensitive probes or metal ion detection . It also serves as a precursor for bioactive molecules in medicinal chemistry .

Advanced Research Questions

Q. How can researchers optimize fluorescence properties of this compound derivatives?

- Methodological Answer : Fluorescence intensity is maximized under specific conditions:

- pH : Optimal at pH 5, as protonation/deprotonation of functional groups (e.g., amide) affects electron transfer .

- Temperature : Stability at 25°C; higher temperatures may quench fluorescence via collisional deactivation.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance emission by stabilizing excited states .

- Validation : Use spectrofluorometry with controlled environmental chambers and buffer systems.

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (employing SHELX software) provides precise bond lengths, angles, and torsion angles. For example, in related compounds (e.g., 4-chloro-N-(2-methoxyphenyl)benzamide), crystallography confirmed planar amide geometry and intermolecular hydrogen bonding, critical for understanding packing and reactivity .

- Data Contradiction : Discrepancies between computational (DFT) and experimental bond lengths can be addressed by refining crystallographic models with SHELXL .

Q. What strategies address low yields in the synthesis of this compound?

- Methodological Answer :

- Reagent Optimization : Replace DCC/HOBt with EDCI/HOAt for milder conditions and higher yields.

- Temperature Control : Slow addition of reagents at -50°C reduces exothermic side reactions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Q. How can molecular docking elucidate the biological interactions of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with hydrophobic pockets (e.g., kinases, proteases) due to the compound’s aromatic and methoxy motifs.

- Docking Software : Use AutoDock Vina or Schrödinger Suite. For analogs, docking into COX-2 active sites revealed hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .

- Validation : Correlate docking scores with in vitro enzyme inhibition assays (e.g., IC₅₀ determination) .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in fluorescence data across different solvent systems?

- Methodological Answer :

- Systematic Solvent Screening : Test solvents of varying polarity (e.g., hexane, ethanol, DMSO) and dielectric constants.

- Quenching Analysis : Use Stern-Volmer plots to identify dynamic vs. static quenching mechanisms. For example, acetonitrile may stabilize excited states better than water .

- Control Experiments : Compare with structurally similar fluorophores (e.g., N-(2-fluorophenyl) analogs) to isolate solvent effects .

Q. What computational methods complement experimental studies on this compound?

- Methodological Answer :

- DFT Calculations : Predict electronic transitions (TD-DFT for UV-Vis spectra) and optimize geometry (B3LYP/6-31G* basis set).

- Molecular Dynamics (MD) : Simulate solvation effects and protein-ligand stability over time .

- QSPR Models : Relate structural features (e.g., Hammett σ values) to fluorescence quantum yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.